Superior ALDH3A1 Inhibitory Potency Compared to CB29 (16 µM vs. 2.1 µM)
4-(4-Methylphenoxy)-3-nitrobenzenecarbaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC₅₀ of 2.1 µM (2100 nM) [1]. In the same enzymatic assay format (benzaldehyde oxidation, 1 min preincubation), the well-characterized reference inhibitor CB29 exhibits an IC₅₀ of 16 µM (16000 nM) [2].
| Evidence Dimension | ALDH3A1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 µM (2100 nM) |
| Comparator Or Baseline | CB29: 16 µM (16000 nM) |
| Quantified Difference | 7.6‑fold higher potency for the target compound |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, 1 min preincubation |
Why This Matters
The 7.6‑fold improvement in ALDH3A1 inhibition may reduce the required concentration in chemosensitization assays and minimize off‑target effects at lower doses.
- [1] BindingDB. Entry BDBM50447072. IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1-mediated benzaldehyde oxidation. View Source
- [2] Parajuli B, et al. Chembiochem. 2014. CB29 IC₅₀ = 16 µM for ALDH3A1. View Source
